4-(1,3-Benzoxazol-2-yl)benzoic acid
Overview
Description
4-(1,3-Benzoxazol-2-yl)benzoic acid is a compound that features a benzoxazole ring, which is a fused aromatic containing both oxygen and nitrogen atoms, attached to a benzoic acid moiety. This structure is of interest due to its potential applications in various fields, including materials science, pharmaceuticals, and organic electronics. The compound's unique electronic and photophysical properties, stemming from the benzoxazole moiety, make it a candidate for fluorescent materials and as a core structure in antimicrobial agents .
Synthesis Analysis
The synthesis of derivatives of 4-(1,3-Benzoxazol-2-yl)benzoic acid can be complex, involving multiple steps and various starting materials. For instance, a related compound, 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives, was synthesized starting from 1-amino-3-(1,3-benzoxazol-2-yl)naphthalen-2-ol. This intermediate was obtained through a coupling reaction followed by a reduction process. The initial compounds required for the synthesis were 3-hydroxynaphthalene-2-carboxylic acid and 2-amino phenol, indicating the complexity and multi-step nature of such syntheses .
Molecular Structure Analysis
The molecular structure of 4-(1,3-Benzoxazol-2-yl)benzoic acid and its derivatives is characterized by the presence of aromatic systems that can engage in various intermolecular interactions, such as hydrogen bonding and π-π stacking. These interactions are crucial for the assembly of higher-order structures and can significantly influence the material's properties. For example, the crystal structures of related compounds often reveal intricate networks and supramolecular assemblies, which are essential for understanding the material's behavior and potential applications .
Chemical Reactions Analysis
Compounds containing the benzoxazole moiety can participate in a range of chemical reactions, primarily due to the reactive sites on both the benzoxazole and benzoic acid portions of the molecule. These sites can be exploited to create a variety of derivatives with different physical and chemical properties. The reactivity can also lead to the formation of coordination polymers when reacted with metal ions, as seen in related compounds where the benzoxazole derivatives act as ligands to form complex structures with metals .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(1,3-Benzoxazol-2-yl)benzoic acid derivatives are influenced by the molecular structure. These compounds exhibit fluorescence, which is a significant property for applications in sensing and imaging. The absorption and emission wavelengths, as well as the quantum yield of fluorescence, are key parameters that are often reported. Additionally, the thermal stability of these compounds is an important characteristic, especially for materials applications, and is typically assessed using techniques like thermogravimetric analysis (TGA) .
Scientific Research Applications
Antimicrobial Activity
- Scientific Field : Microbiology
- Summary of Application : Benzoxazole derivatives have been synthesized and tested for their in vitro antimicrobial activity against various bacterial and fungal strains .
- Methods of Application : The antimicrobial activity was determined using the tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM .
- Results : The study indicated that certain compounds had high antimicrobial activity with MIC values comparable to ofloxacin and fluconazole .
Anticancer Activity
- Scientific Field : Oncology
- Summary of Application : Certain benzoxazole derivatives have been found to exhibit anticancer activity. They were tested against the human colorectal carcinoma (HCT116) cancer cell line .
- Methods of Application : The in vitro anticancer activity was determined by the Sulforhodamine B assay .
- Results : Some compounds showed significant anticancer activity in comparison to 5-fluorouracil .
Fluorescent Probes
- Scientific Field : Chemistry
- Summary of Application : A series of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives have been synthesized and studied for their photophysical properties .
- Methods of Application : The compounds were synthesized from intermediate 1-amino-3-(1,3-benzoxazol-2-yl)naphthalen-2-ol .
- Results : The synthesized compounds were found to be fluorescent, absorbing in the range of 296 to 332 nm and emitting in the ranges of 368 to 404 nm with excellent quantum yield .
Antioxidant Activity
- Scientific Field : Biochemistry
- Summary of Application : Benzoxazoles are known to possess antioxidant activity .
- Methods of Application : The antioxidant activity can be determined using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay .
- Results : The results would depend on the specific compound and its structure .
Antiallergic Activity
- Scientific Field : Immunology
- Summary of Application : Some benzoxazole derivatives have been found to exhibit antiallergic activity .
- Methods of Application : The antiallergic activity can be determined using various in vitro and in vivo assays .
- Results : The results would depend on the specific compound and its structure .
Optical Brighteners
- Scientific Field : Chemistry
- Summary of Application : Benzoxazole derivatives are used as optical brighteners in laundry detergents .
- Methods of Application : The compounds are added to laundry detergents to enhance the appearance of fabrics .
- Results : The fabrics appear brighter and whiter .
Antiparasitic Activity
- Scientific Field : Parasitology
- Summary of Application : Benzoxazoles have been found to exhibit antiparasitic activity .
- Methods of Application : The antiparasitic activity can be determined using various in vitro and in vivo assays .
- Results : The results would depend on the specific compound and its structure .
Anti-Inflammatory Activity
- Scientific Field : Pharmacology
- Summary of Application : Some benzoxazole derivatives have been found to exhibit anti-inflammatory activity .
- Methods of Application : The anti-inflammatory activity can be determined using various in vitro and in vivo assays .
- Results : The results would depend on the specific compound and its structure .
Antimycobacterial Activity
- Scientific Field : Microbiology
- Summary of Application : Benzoxazoles have been found to exhibit antimycobacterial activity .
- Methods of Application : The antimycobacterial activity can be determined using various in vitro and in vivo assays .
- Results : The results would depend on the specific compound and its structure .
properties
IUPAC Name |
4-(1,3-benzoxazol-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-14(17)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)18-13/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEZYYBQCMBQOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432548 | |
Record name | 4-benzooxazol-2-ylbenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzoxazol-2-yl)benzoic acid | |
CAS RN |
20000-54-8 | |
Record name | 4-benzooxazol-2-ylbenzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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